N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic core with a 3-chlorophenyl group at position 1, a ketone at position 4, and a 2-methoxyacetamide substituent at position 3. Its structure (Figure 1) is optimized for interactions with biological targets such as kinases, as evidenced by analogs in the literature . The 3-chlorophenyl group enhances lipophilicity and target binding, while the methoxyacetamide moiety may influence solubility and metabolic stability.
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O3/c1-23-7-12(21)18-19-8-16-13-11(14(19)22)6-17-20(13)10-4-2-3-9(15)5-10/h2-6,8H,7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWLCZMSHPHISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide typically involves the condensation of substituted aromatic aldehydes, guanidine, and pyrazolone derivatives . The reaction is often catalyzed by concentrated hydrochloric acid under conventional heating methods . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as protein kinases . By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cellular processes essential for cancer cell proliferation and survival . The pathways involved include the inhibition of cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrazolo[3,4-d]Pyrimidine Derivatives
(a) Substituent Variations on the Phenyl Ring
- Target Compound : 3-Chlorophenyl at position 1 ().
- Analog 1: 4-Fluorophenyl substituent (: 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide).
- Analog 2 : 4-Chlorophenyl substituent (: 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide).
- The para-chloro substitution may enhance π-π stacking in hydrophobic pockets compared to meta-substitution in the target compound.
(b) Acetamide Side-Chain Modifications
Physicochemical Properties
Table 2: Structural and Physicochemical Comparison
- The target compound’s higher molecular weight and moderate LogP suggest balanced lipophilicity for oral bioavailability.
Biological Activity
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide is a compound of significant interest within medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities. The presence of a chlorophenyl group and a methoxyacetamide moiety contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 304.74 g/mol.
Research indicates that compounds with similar structures often exhibit kinase inhibitory activity. Specifically, this compound may target various kinases involved in cell signaling pathways critical to cancer progression.
Potential Targets:
- Cyclin-dependent kinases (CDKs) : These are pivotal in regulating the cell cycle and have been implicated in cancer proliferation.
- Aurora Kinases : Known for their role in mitosis, inhibition can lead to cell cycle arrest and apoptosis in tumor cells.
- FLT3 and JAK2 : These kinases are associated with hematological malignancies.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibition of cell proliferation in cancer cell lines (e.g., MCF-7, HCT-116) |
| Kinase Inhibition | Potential to inhibit CDK2 and Aurora kinases |
| Apoptosis Induction | Induces programmed cell death in cancer cells |
Case Studies
- In Vitro Studies : A study demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.
- Kinase Inhibition Assays : In assays targeting CDK2 and Aurora kinases, the compound showed promising IC50 values, indicating effective inhibition compared to control compounds.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds suggest favorable drug-like properties:
- Lipophilicity : The presence of halogen atoms enhances lipophilicity, potentially improving membrane permeability.
- Metabolic Stability : Structural features may contribute to metabolic stability, reducing the likelihood of rapid degradation.
Q & A
Q. What are the common synthetic routes for N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide?
The synthesis typically involves multi-step reactions starting with cyclization of pyrazole precursors followed by functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Cyclization : Reaction of 3-chlorophenylhydrazine with malononitrile derivatives under acidic conditions to form the pyrazole ring.
- Core Functionalization : Introduction of the methoxyacetamide group via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and methoxide).
- Optimization : Catalysts like triethylamine and solvents such as ethanol or dimethyl sulfoxide (DMSO) improve yields. Temperature control (60–80°C) is critical to avoid side reactions .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing tautomeric forms (e.g., amine/imine ratios) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D geometry, bond lengths, and angles, critical for validating the pyrazolo[3,4-d]pyrimidine core .
Q. What biological targets are associated with this compound?
The compound is hypothesized to inhibit kinases by competitively binding to ATP-binding sites, similar to structurally related pyrazolo[3,4-d]pyrimidines. Primary targets include tyrosine kinases implicated in cancer progression .
Q. How is preliminary biological activity assessed?
- In vitro kinase assays : Measure IC values against recombinant kinases.
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Employ Design of Experiments (DOE) to test variables:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Catalyst loading : Triethylamine (1.2–1.5 equivalents) minimizes byproducts.
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) improves cyclization efficiency .
Q. How can contradictory bioactivity data be resolved?
Discrepancies may arise from tautomerism (amine/imine forms) or impurities. Mitigation strategies include:
- Dynamic NMR : Monitor tautomeric equilibria in solution.
- HPLC purification : Ensure >95% purity before testing.
- Computational modeling : Predict dominant tautomers using DFT calculations .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., CF) or donating (e.g., OCH) groups to assess kinase selectivity.
- Scaffold hopping : Compare activity against pyrazolo[4,3-d]pyrimidines or thienopyrimidines.
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs using molecular docking (e.g., Glide, AutoDock) .
Q. What methodologies elucidate the compound’s mechanism of action?
- Competitive binding assays : Use ATP-competitive probes (e.g., ADP-Glo) to confirm ATP-site binding.
- Cellular thermal shift assay (CETSA) : Validate target engagement in live cells.
- RNA sequencing : Identify downstream signaling pathways affected by kinase inhibition .
Q. How can computational modeling predict off-target interactions?
- Molecular docking : Screen against kinase libraries (e.g., KLIFS database) to predict promiscuity.
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).
- ADMET prediction : Use tools like SwissADME to evaluate solubility and cytochrome P450 interactions .
Q. What protocols ensure compound stability during storage?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solvent : Lyophilize and reconstitute in DMSO (10 mM stock) to avoid hydrolysis.
- Monitoring : Regular HPLC analysis to detect degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
